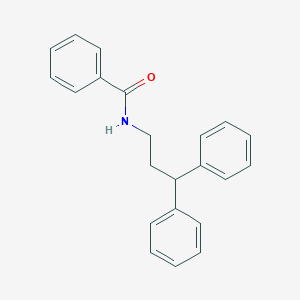
N-(3,3-diphenylpropyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,3-diphenylpropyl)benzamide is a useful research compound. Its molecular formula is C22H21NO and its molecular weight is 315.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(3,3-diphenylpropyl)benzamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique diphenylpropyl group attached to a benzamide moiety. This structure contributes to its steric and electronic properties, which are crucial for its interaction with biological targets. The compound's molecular formula is C19H22N2O, with a molecular weight of approximately 290.39 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The presence of the diphenylpropyl group enhances the compound's binding affinity, potentially allowing it to modulate various signaling pathways.
- Enzyme Inhibition : Research indicates that derivatives of benzamide can act as inhibitors for several enzymes, including histone deacetylases (HDACs), which are involved in epigenetic regulation and cancer progression .
- Receptor Modulation : The compound may also interact with neurotransmitter receptors, influencing neuroleptic activity. For instance, related compounds have shown promise in modulating dopaminergic pathways, suggesting potential applications in treating neurological disorders .
Anticancer Properties
Several studies have explored the anticancer potential of benzamide derivatives, including this compound. These compounds have been evaluated for their ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells.
- In Vitro Studies : In vitro assays have demonstrated that benzamide derivatives can inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis . For example, compounds similar to this compound have shown IC50 values in the micromolar range against human cancer cells.
- In Vivo Studies : Animal models have further supported these findings, with certain derivatives exhibiting significant antitumor activity in xenograft models .
Neuroleptic Activity
This compound and its analogs have been investigated for their neuroleptic properties. Some studies suggest that modifications to the benzamide structure can enhance dopaminergic activity while minimizing side effects commonly associated with traditional antipsychotics .
Case Studies
- Neuroleptic Activity Evaluation : A study involving a series of benzamides showed that modifications similar to those found in this compound led to enhanced activity against apomorphine-induced stereotypy in rats, indicating potential for treating psychosis .
- Histone Deacetylase Inhibition : Another investigation highlighted the synthesis of benzamide derivatives that effectively inhibited HDAC1 with minimal toxicity to normal cells. This suggests that this compound could be a lead compound for developing new anticancer therapies .
Summary of Research Findings
Properties
Molecular Formula |
C22H21NO |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-(3,3-diphenylpropyl)benzamide |
InChI |
InChI=1S/C22H21NO/c24-22(20-14-8-3-9-15-20)23-17-16-21(18-10-4-1-5-11-18)19-12-6-2-7-13-19/h1-15,21H,16-17H2,(H,23,24) |
InChI Key |
NSSSSHDNQFPODZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















